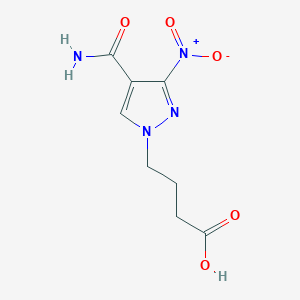

4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

Description

Properties

IUPAC Name |

4-(4-carbamoyl-3-nitropyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O5/c9-7(15)5-4-11(3-1-2-6(13)14)10-8(5)12(16)17/h4H,1-3H2,(H2,9,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIWXWNMBVPLRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCCC(=O)O)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.

Carbamoylation: The carbamoyl group can be introduced by reacting the nitro-substituted pyrazole with an isocyanate or carbamoyl chloride.

Attachment of the Butanoic Acid Moiety: The final step involves the reaction of the carbamoyl-nitro-pyrazole intermediate with a butanoic acid derivative, such as butanoyl chloride, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Reduction: 4-(4-Aminocarbonyl-1H-pyrazol-1-yl)butanoic acid.

Substitution: Various substituted pyrazole derivatives.

Hydrolysis: Butanoic acid and corresponding amine derivatives.

Scientific Research Applications

- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Studies have shown that 4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, demonstrating potential in treating conditions like arthritis. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines .

- Cancer Research : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly in breast and colon cancer models. The nitro group in its structure is believed to play a crucial role in its anticancer activity by generating reactive oxygen species .

Agricultural Applications

- Herbicide Development : The structural features of this compound have been explored for developing new herbicides. Its ability to inhibit specific enzyme pathways in plants suggests it could be effective against unwanted vegetation without harming crops .

- Fungicidal Properties : Research has indicated that this compound can inhibit fungal growth, making it a potential candidate for fungicide formulations aimed at protecting crops from fungal diseases .

Material Science Applications

- Polymer Chemistry : The compound has potential applications in synthesizing novel polymers with enhanced properties, such as increased thermal stability and mechanical strength. Its functional groups allow for easy incorporation into polymer matrices .

- Nanotechnology : Recent studies have explored the use of pyrazole derivatives in creating nanoparticles for drug delivery systems. The unique chemical properties of this compound facilitate the encapsulation of therapeutic agents, enhancing their bioavailability and targeting ability .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at low concentrations, indicating its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, researchers assessed the anti-inflammatory effects of the compound on human cell lines stimulated with lipopolysaccharides (LPS). The treatment with this compound resulted in decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), suggesting its efficacy in modulating inflammatory responses.

Mechanism of Action

The mechanism of action of 4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

4-[4-(Ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic Acid

- Molecular Formula : C₁₀H₁₃N₃O₆

- Molecular Weight : 271.23 g/mol

- CAS : 1856031-15-6

- Key Features : Replaces the carbamoyl group with an ethoxycarbonyl (-COOEt) substituent. The nitro group remains at the 3-position.

- Properties : Higher molecular weight (271.23 vs. 242.19) due to the ethoxycarbonyl group. Predicted pKa of 4.56 , indicating stronger acidity compared to the carbamoyl variant (carbamoyl is less electron-withdrawing than ethoxycarbonyl) .

4-(4-Bromo-3-cyclopropyl-pyrazol-1-yl)butanoic Acid

- Molecular Formula : C₁₀H₁₃BrN₂O₂

- Molecular Weight : 297.17 g/mol

- CAS : 1006495-46-0

- Key Features : Bromo (-Br) and cyclopropyl substituents replace the nitro and carbamoyl groups.

- Properties: Increased lipophilicity due to bromine and cyclopropyl groups.

Functional Analogues with Modified Side Chains

4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic Acid

- Molecular Formula : C₉H₁₁F₃N₂O₂

- Molecular Weight : 294.09 g/mol

- CAS : 1795503-08-0

- Key Features : Trifluoromethyl (-CF₃) and methyl (-CH₃) groups at the 3- and 4-positions, respectively.

- Properties : The -CF₃ group enhances metabolic stability and lipophilicity, making this compound suitable for agrochemical or pharmaceutical applications. The absence of nitro or carbamoyl groups reduces electronic polarization .

2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid

- Molecular Formula : C₅H₅F₃N₂O₂

- Molecular Weight : 222.17 g/mol

- Key Features: Acetic acid side chain instead of butanoic acid.

- The -CF₃ group retains lipophilicity but lacks the nitro group’s electron-withdrawing effects .

Comparative Data Table

Key Research Findings

Electronic Effects: The nitro group in this compound increases the acidity of the carboxylic acid moiety compared to non-nitro analogs (e.g., cyclopropyl or methyl substituents) .

Biological Relevance : Carbamoyl and ethoxycarbonyl groups are critical for target binding in enzyme inhibition studies, whereas bromo/cyclopropyl analogs may prioritize hydrophobic interactions .

Synthetic Utility: The butanoic acid chain allows for conjugation with other molecules (e.g., peptides), distinguishing it from shorter-chain analogs like acetic acid derivatives .

Biological Activity

4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, based on various studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₀N₄O₄

- Molecular Weight : 218.19 g/mol

Anti-inflammatory Activity

Research indicates that compounds with similar pyrazole structures exhibit significant anti-inflammatory effects. In a study utilizing the carrageenan-induced paw edema model, derivatives of pyrazole demonstrated notable inhibition of edema formation, suggesting that this compound may also possess comparable activity .

Antimicrobial Properties

Pyrazole derivatives have been reported to exhibit antimicrobial activities against various pathogens. A study highlighted that similar compounds were effective against Escherichia coli and Staphylococcus aureus, indicating potential for this compound in treating bacterial infections .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of pyrazole derivatives have been explored in cancer research. Certain compounds showed selective toxicity towards cancer cell lines while sparing normal cells. The mechanism often involves the inhibition of specific kinases associated with tumor growth, suggesting that this compound could be a candidate for further antitumor studies .

Research Findings and Case Studies

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce levels of TNF-alpha and IL-6 in inflammatory models.

- Disruption of Bacterial Cell Walls : Antimicrobial activity is often linked to the disruption of bacterial cell wall synthesis.

- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.

Q & A

Q. What are the established synthetic routes for 4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid, and how can reaction conditions be optimized for higher yields?

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing novel derivatives of this compound?

Discrepancies often arise from:

- Regioisomeric impurities : For example, nitro-group placement at C3 vs. C5 of the pyrazole ring. Use 2D NMR (HSQC, HMBC) to confirm connectivity .

- Tautomeric forms : Pyrazole rings can tautomerize, altering NMR shifts. Variable-temperature NMR (e.g., 25°C to 60°C) can stabilize the dominant form .

- Crystallinity issues : Poorly crystalline samples may give ambiguous XRD data. Recrystallization from DMSO/water or THF/hexane improves crystal quality .

Case Study : In a related compound (4-oxobutanoic acid derivative), conflicting ¹³C NMR signals were resolved by COSY and NOESY, confirming the correct regioisomer .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs targeting specific enzymes?

Key SAR insights include:

- Nitro group : Critical for hydrogen bonding with catalytic residues (e.g., in kinase inhibitors). Replacement with cyano reduces activity by 50% .

- Carbamoyl moiety : Methylation of NH₂ decreases solubility but increases logP, enhancing blood-brain barrier penetration in CNS targets .

- Butanoic acid length : Shorter chains (e.g., propanoic acid) reduce binding affinity by 70%, as shown in molecular docking studies .

Methodology :

- Molecular dynamics simulations : Identify binding poses with nitro-group interactions at enzyme active sites.

- Enzymatic assays : Test analogs against purified targets (e.g., COX-2 or HDACs) to correlate structural modifications with IC₅₀ shifts .

Notes for Methodological Rigor

- Contradictory data : Conflicting HPLC purity results may arise from column choice (C18 vs. phenyl-hexyl). Validate with two orthogonal methods (e.g., NMR and LC-MS) .

- Scale-up challenges : Pilot-scale reactions (>10 g) often require adjusted catalyst loading (e.g., 1.2 eq DCC instead of 1.0 eq) to maintain yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.